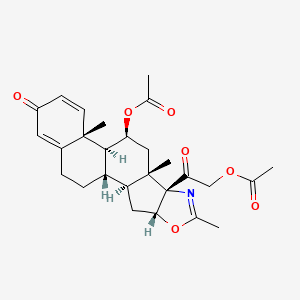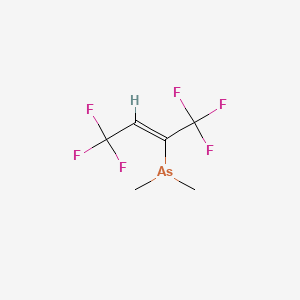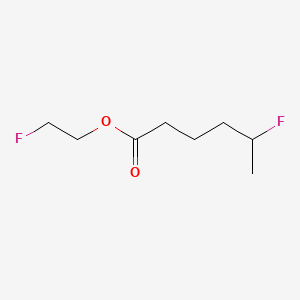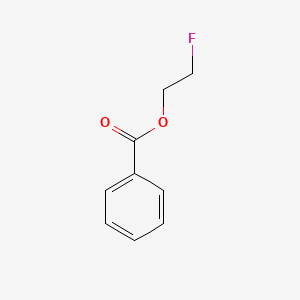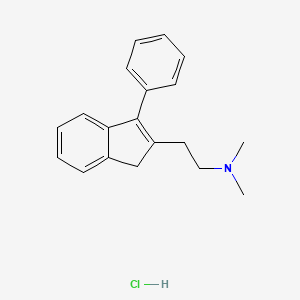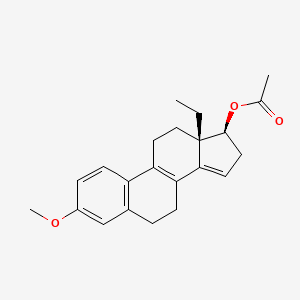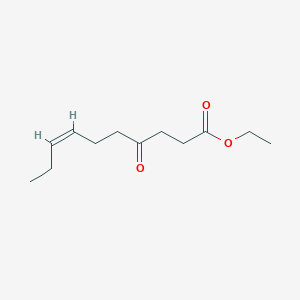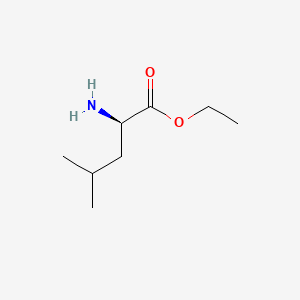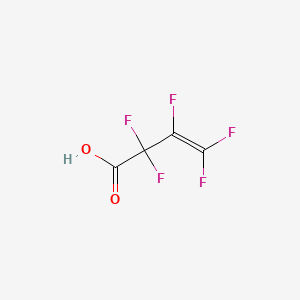
Perfluorovinylacetic acid
Descripción general
Descripción
Perfluorovinylacetic acid is a perfluorinated compound, meaning it is an organic compound where every hydrogen atom bonded with a carbon atom on the alkane backbone is replaced by a fluorine atom . This unique structure imparts the compound with exceptional chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluorovinylacetic acid typically involves the fluorination of vinylacetic acid. This process can be achieved through several methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of specialized reactors and fluorination agents ensures efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Perfluorovinylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives. These products retain the unique properties of perfluorinated compounds, such as chemical stability and resistance to degradation .
Aplicaciones Científicas De Investigación
Perfluorovinylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other perfluorinated compounds and materials.
Biology: Employed in studies of biological interactions and as a probe for investigating cellular processes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents due to its stability and bioavailability.
Industry: Applied in the production of high-performance materials, coatings, and surfactants.
Mecanismo De Acción
The mechanism of action of perfluorovinylacetic acid involves its interaction with molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with various biological molecules, affecting their function and activity. These interactions can influence cellular processes, enzyme activity, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to perfluorovinylacetic acid include:
- Perfluorooctanoic acid
- Perfluorooctanesulfonic acid
- Perfluorobutanoic acid
Uniqueness
This compound is unique due to its specific structure and properties. Unlike other perfluorinated compounds, it has a vinyl group that imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring both stability and reactivity .
Propiedades
IUPAC Name |
2,2,3,4,4-pentafluorobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF5O2/c5-1(2(6)7)4(8,9)3(10)11/h(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULFZFLHGXXVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(=O)O)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196345 | |
| Record name | Perfluorovinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44969-80-4 | |
| Record name | Perfluorovinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044969804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorovinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
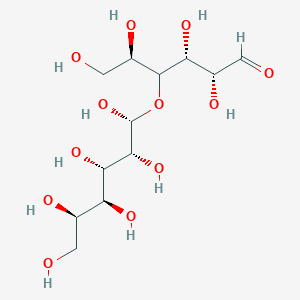
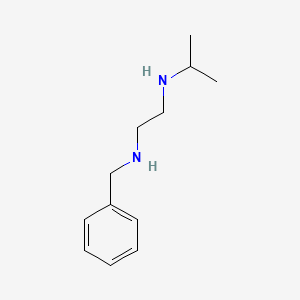
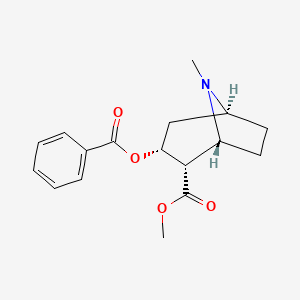
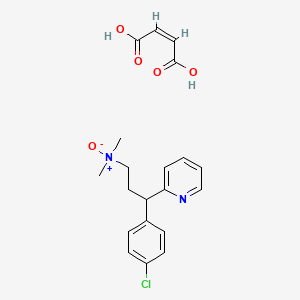
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
